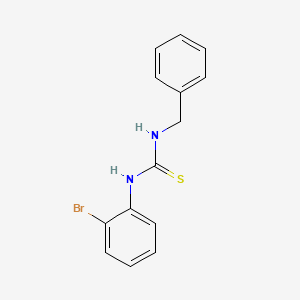![molecular formula C14H11Cl2NO4S B3721587 N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B3721587.png)
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine
Overview
Description
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine, also known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DCPG is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a critical role in regulating synaptic plasticity and neuronal excitability.
Mechanism of Action
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine selectively binds to the allosteric site of mGluR5, which inhibits the receptor's downstream signaling pathways. This leads to a reduction in synaptic plasticity and neuronal excitability, which can have therapeutic implications for various neurological disorders.
Biochemical and Physiological Effects:
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been shown to modulate synaptic plasticity and neuronal excitability in various regions of the brain, including the hippocampus and prefrontal cortex. N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been shown to have potential side effects such as reducing the seizure threshold and impairing motor coordination.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine in lab experiments is its selectivity for mGluR5, which allows for precise modulation of synaptic plasticity and neuronal excitability. However, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms.
Future Directions
There are several future directions for research on N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine. One area of interest is investigating the potential therapeutic applications of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine for neurological disorders such as autism, schizophrenia, and addiction. Another area of interest is developing more selective and potent mGluR5 antagonists that can overcome the limitations of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine. Additionally, further research is needed to elucidate the mechanisms underlying the potential side effects of N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine and to develop strategies to mitigate these effects.
Scientific Research Applications
N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been extensively studied for its potential applications in the field of neuroscience. As a selective antagonist of mGluR5, N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has been shown to modulate synaptic plasticity and neuronal excitability, which are critical processes underlying learning and memory. N-[(3,4-dichlorophenyl)sulfonyl]-N-phenylglycine has also been used to investigate the role of mGluR5 in various neurological disorders such as autism, schizophrenia, and addiction.
properties
IUPAC Name |
2-(N-(3,4-dichlorophenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-12-7-6-11(8-13(12)16)22(20,21)17(9-14(18)19)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHNXRJDEJERED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3721507.png)
![N~1~-(3-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3721524.png)

![5-benzylidene-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B3721533.png)

![2-[2-(3,5-dibromo-2-hydroxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3721541.png)
![2,3,4,5,6-pentafluorobenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721547.png)
![2-hydroxybenzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B3721550.png)
![N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-6-oxo-6,9-dihydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B3721555.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3721563.png)
![5-(4-isopropylphenyl)-2-(isopropylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B3721569.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B3721597.png)
![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3721610.png)
![N-[2-(2-fluorophenoxy)ethyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B3721613.png)